molecular formula C11H9N3 B1629372 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile CAS No. 915707-41-4

4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B1629372
CAS No.: 915707-41-4
M. Wt: 183.21 g/mol
InChI Key: OGJIPYGVYSEOQL-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile (CAS: 915707-41-4) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉N₃ and a molecular weight of 183.21 g/mol . Its structure consists of a benzonitrile moiety linked to a 1-methyl-1H-pyrazole ring at the para position. The compound is commercially available and finds applications in pharmaceutical and materials science research. Its GHS hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335, H332, H312) .

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJIPYGVYSEOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640190
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-41-4
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3-methyl-1H-pyrazole.

    Nitrile Substitution: The next step involves the introduction of the benzonitrile group. This can be achieved through a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with a halobenzonitrile under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of a carboxyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it into an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_{4})).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: 4-(1-Carboxy-1H-pyrazol-3-yl)benzonitrile.

    Reduction: 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a pharmacophore. The pyrazole ring is a common motif in many biologically active molecules, and the nitrile group can interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and specialty chemicals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Cytotoxic Activity in Triazole and Pyrazole Derivatives

Benzonitrile derivatives with heterocyclic substituents are explored for anticancer activity:

  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : Shows potent activity against breast cancer cell lines (MCF-7, MDA-MB-231) .
  • 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) : Exhibits IC₅₀ values comparable to the reference drug etoposide in T47D cells .

Comparison : Replacing the triazole group in these compounds with a methylpyrazole (as in the target compound) may alter cytotoxicity due to differences in hydrogen-bonding capacity and steric effects. Pyrazole derivatives generally exhibit lower metabolic stability but improved solubility compared to triazoles .

Triazole-Pyrazole Hybrids for Drug Design

  • 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile : A precursor to triazole hybrids, synthesized in 88–96% yield via azide substitution .

Key Difference : The target compound lacks the triazole moiety, reducing synthetic complexity and molecular weight, which may favor pharmacokinetic properties like absorption and distribution .

Derivatives in Materials Science

  • 4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile : A tetrazole-based derivative used in metal-organic frameworks (MOFs) due to its multiple coordination sites .
  • 4-(4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile dihydrochloride: Features an aminomethyl group, enhancing solubility for pharmaceutical applications .

Comparison : The target compound’s unmodified pyrazole limits its utility in MOFs but offers a scaffold for further functionalization .

Data Table: Key Properties of 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties/Data Reference ID
This compound C₁₁H₉N₃ 183.21 Pharmaceutical intermediates GHS Hazards: H302, H315, H319
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile C₁₈H₁₀N₂O 270.29 Nonlinear optics βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile C₁₅H₁₀ClN₃ 267.71 Anticancer agents IC₅₀ < 10 µM in MCF-7 cells
4-(5-Methyl-3-triazolyl-pyrazolyl)benzonitrile C₁₉H₁₄N₆ 326.35 Kinase inhibitors Synthetic yield: 88–96%

Biological Activity

4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N3. The structure features a pyrazole ring substituted with a methyl group and a benzonitrile moiety, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazole ring can modulate various signaling pathways by binding to receptors or enzymes, potentially leading to inhibition or alteration of their activities. For instance, compounds with similar structures have been shown to inhibit the activity of enzymes involved in oxidative stress pathways, such as superoxide dismutase .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been effective against resistant strains of bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory effects in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Studies have indicated that derivatives of this compound may possess anticancer properties. For example, related pyrazole compounds have shown efficacy in inhibiting the proliferation of prostate cancer cells by acting as antagonists at the androgen receptor .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated effectiveness against resistant bacterial strains, highlighting potential in antibiotic development.
Anti-inflammatory Activity Inhibition of pro-inflammatory cytokines was observed, suggesting therapeutic applications in inflammatory disorders.
Anticancer Activity Exhibited strong antagonistic effects on androgen receptors in prostate cancer cell lines, indicating potential for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrazole ring significantly influence the biological activity of related compounds. For instance, substituents on the benzene ring can enhance or diminish antimicrobial potency and anti-inflammatory effects. Understanding these relationships is crucial for optimizing drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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